molecular formula C10H8N2 B1664535 1,3-Phenylenediacetonitrile CAS No. 626-22-2

1,3-Phenylenediacetonitrile

Cat. No.: B1664535
CAS No.: 626-22-2
M. Wt: 156.18 g/mol
InChI Key: GRPFZJNUYXIVSL-UHFFFAOYSA-N
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Description

1,3-Phenylenediacetonitrile: is an organic compound with the molecular formula C10H8N2 . It is characterized by the presence of two acetonitrile groups attached to a benzene ring at the 1 and 3 positions. This compound is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Phenylenediacetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-dibromobenzene with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically requires heating to facilitate the substitution of bromine atoms with nitrile groups .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalysts to enhance the reaction efficiency and yield. The process may include steps such as purification and crystallization to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions: 1,3-Phenylenediacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,3-Phenylenediacetonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1,2-Phenylenediacetonitrile
  • 1,4-Phenylenediacetonitrile
  • Benzene-1,3,5-tricarboxaldehyde

Comparison: 1,3-Phenylenediacetonitrile is unique due to the position of its nitrile groups, which provides distinct reactivity and properties compared to its isomers. For example, 1,2-Phenylenediacetonitrile and 1,4-Phenylenediacetonitrile have nitrile groups at different positions on the benzene ring, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

2-[3-(cyanomethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c11-6-4-9-2-1-3-10(8-9)5-7-12/h1-3,8H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPFZJNUYXIVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CC#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211645
Record name Acetonitrile, m-phenylenedi-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-22-2
Record name 1,3-Benzenediacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenediacetonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Phenylenediacetonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77095
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetonitrile, m-phenylenedi-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-phenylenediacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.943
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Record name 1,3-BENZENEDIACETONITRILE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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